N-{[2-(dimethylamino)-3-pyridinyl]methyl}-5-ethyl-1,3-oxazole-4-carboxamide -

N-{[2-(dimethylamino)-3-pyridinyl]methyl}-5-ethyl-1,3-oxazole-4-carboxamide

Catalog Number: EVT-3917567
CAS Number:
Molecular Formula: C14H18N4O2
Molecular Weight: 274.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA)

Compound Description: DACA, also known as NSC 601316, is a novel antitumor agent that exhibits mixed topoisomerase I/II inhibitory activity. [] Preclinical studies in mice and rats have demonstrated its anticancer potential. [] DACA has undergone Phase I clinical trials to assess its safety and efficacy in humans. []

Bis(acridine-4-carboxamides)

Compound Description: These are dimeric analogs of DACA, connected by a (CH2)3N(Me)(CH2)3 linker. [] They exhibit superior potency compared to monomeric DACA analogs in various cancer cell lines, including wild-type and mutant forms of human Jurkat leukemia. [] Bis(acridine-4-carboxamides) demonstrate greater inhibition of topoisomerase I compared to topoisomerase II. []

Relevance: Similar to DACA, bis(acridine-4-carboxamides) possess a carboxamide moiety. [] The key difference lies in their dimeric nature, linking two acridine-4-carboxamide units, unlike the single oxazole unit in N-{[2-(dimethylamino)-3-pyridinyl]methyl}-5-ethyl-1,3-oxazole-4-carboxamide. This dimerization likely contributes to their enhanced potency against cancer cells.

6-(1-(4-cyanophenyl)-1H-pyrazol-5-yl)-N-ethyl-5-methyl-3-oxo-4-(3-(trifluoromethyl)phenyl)-3,4-dihydropyrazine-2-carboxamide (AZD9819)

Compound Description: AZD9819 is a human neutrophil elastase inhibitor. [] It is susceptible to lipid peroxide-mediated oxidation, leading to the formation of a rearranged oxazole derivative. [] This oxidation can be prevented by acidifying plasma samples. []

N-[4-(3-pyridinyl)butyl] 3-substituted propenyl carboxamide derivatives

Compound Description: This series of compounds incorporates an unsaturated bicyclic moiety at the 3-position of the propenyl carboxamide structure. [] They exhibit antagonist activity against platelet activating factor (PAF). [] Intravenous administration of these compounds effectively inhibits PAF-induced bronchoconstriction in guinea pigs. []

Relevance: These derivatives share a carboxamide core with N-{[2-(dimethylamino)-3-pyridinyl]methyl}-5-ethyl-1,3-oxazole-4-carboxamide. [] The key difference is the presence of a propenyl chain in the related compounds, whereas the target compound features an oxazole ring linked to the carboxamide. Despite structural variations, both groups are explored for their biological activity.

N-[4-(3-pyridinyl)butyl]-5,5-disubstituted-pentadienamides

Compound Description: This series represents a class of PAF antagonists. [] Structural requirements for good oral activity include an (E,-E)-5-phenyl-2,4-pentadienamide, a phenyl or alkyl group at the 5-position, and an (R)-[1-alkyl-4-(3-pyridinyl)butyl] substituent on the carboxamide nitrogen. []

Relevance: These pentadienamides, like the target compound, contain a carboxamide group. [] The significant structural difference is the presence of a pentadienamide chain in the related compounds, contrasting with the oxazole ring in N-{[2-(dimethylamino)-3-pyridinyl]methyl}-5-ethyl-1,3-oxazole-4-carboxamide. Both series are investigated for their PAF antagonistic properties.

Properties

Product Name

N-{[2-(dimethylamino)-3-pyridinyl]methyl}-5-ethyl-1,3-oxazole-4-carboxamide

IUPAC Name

N-[[2-(dimethylamino)pyridin-3-yl]methyl]-5-ethyl-1,3-oxazole-4-carboxamide

Molecular Formula

C14H18N4O2

Molecular Weight

274.32 g/mol

InChI

InChI=1S/C14H18N4O2/c1-4-11-12(17-9-20-11)14(19)16-8-10-6-5-7-15-13(10)18(2)3/h5-7,9H,4,8H2,1-3H3,(H,16,19)

InChI Key

SOCQEGWEXOJHPB-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=CO1)C(=O)NCC2=C(N=CC=C2)N(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.